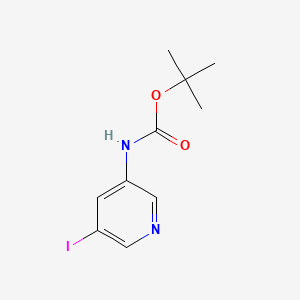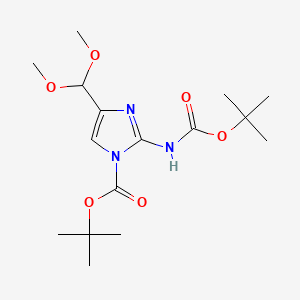![molecular formula C10H18N2O2 B592235 tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 869494-16-6](/img/structure/B592235.png)
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate” is C10H18N2O2 . The InChI code is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 198.26 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis for Enantiomerically Pure Compounds : An efficient scalable synthesis route for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed. This synthesis involves improvements over original routes and provides a convenient method to produce these compounds in significant yields (Maton et al., 2010).
Piperidine Derivative Synthesis : The synthesis of piperidine derivatives fused to a tetrahydrofuran ring has been achieved. This process involves the intramolecular nucleophilic opening of the oxirane ring in a related compound and further reactions to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Synthesis of Bifunctional Compounds : Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds are valuable for further selective derivation on azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Glutamic Acid Analogue Synthesis : The synthesis of a glutamic acid analogue from L-serine using a 7-azabicyclo[2.2.1]heptane framework was reported. This process involved multiple chemical transformations, highlighting the versatility of these bicyclic compounds (Hart & Rapoport, 1999).
Antibacterial Agent Development : 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related compounds were synthesized and evaluated for their antibacterial activities. These compounds, including derivatives of the diazabicyclo naphthyridine, showed potent in vitro and in vivo activities (Bouzard et al., 1989).
Nicotinic Acetylcholine Receptors Targeting : A novel series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides were synthesized, targeting α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors. These compounds showed agonistic activity and potential for reducing L-dopa-induced dyskinesias in animal models (Strachan et al., 2014).
Bridged Bicyclic Piperazine Synthesis : The synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes was achieved, providing useful intermediates for preparing novel bridged bicyclic piperazines. These compounds are important in medicinal chemistry due to their structural similarity to piperazine and lipophilic properties (Walker & Bedore, 2012).
Synthesis of Chiral Penam-3-Carboxylic Acid : The synthesis of chiral penam-3-carboxylic acid, the basic skeleton of penicillin-type β-lactams, was achieved from D-cysteine methyl ester and tert-butyl formylacetate, showcasing the use of these bicyclic compounds in antibiotic synthesis (Chiba et al., 1989).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBVDKNEWUFHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735564 |
Source


|
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869494-16-6 |
Source


|
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)


![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)


